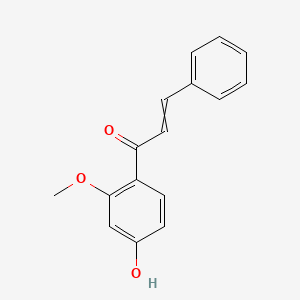
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenolic and methoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. . This method yields the compound with a moderate yield of around 27%.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes used in laboratory settings. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The phenolic and methoxy groups allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Na+/K+ ATPase, which plays a crucial role in cellular functions . The compound’s phenolic and methoxy groups allow it to interact with various biomolecules, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-2-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the phenylprop-2-en-1-one moiety.
4-Hydroxy-2-methoxyphenyl 1-O-beta-D-glucopyranoside: This compound includes a glucopyranoside group, making it more hydrophilic.
Uniqueness: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its combination of phenolic, methoxy, and phenylprop-2-en-1-one groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51181-21-6 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-(4-hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-13(17)8-9-14(16)15(18)10-7-12-5-3-2-4-6-12/h2-11,17H,1H3 |
Clé InChI |
VLEOOBKBMSIDKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


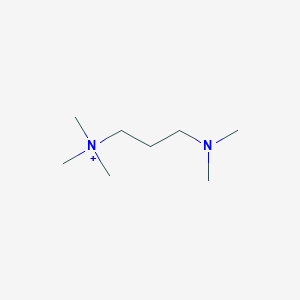
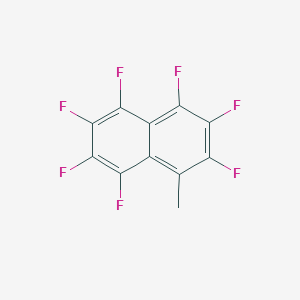
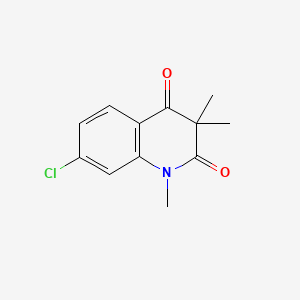
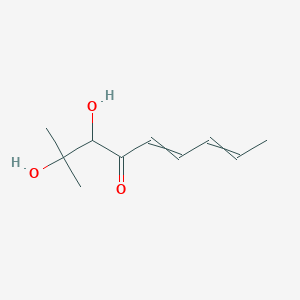
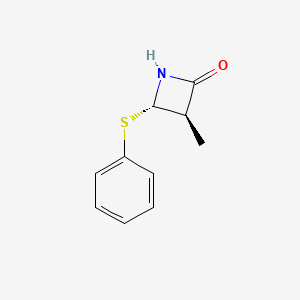

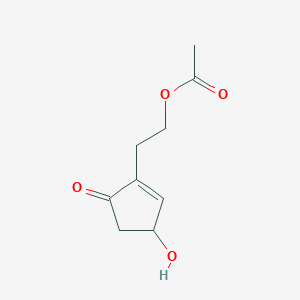
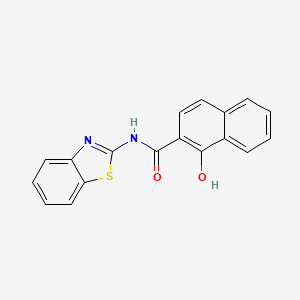

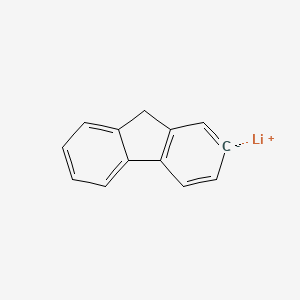
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)



